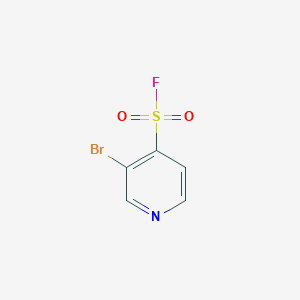

3-Bromopyridine-4-sulfonyl fluoride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Bromopyridine-4-sulfonyl fluoride is a chemical compound with the molecular formula C5H3BrFNO2S. It has a molecular weight of 240.05 . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C5H3BrFNO2S/c6-4-3-8-2-1-5(4)11(7,9)10/h1-3H . This indicates that the molecule consists of a pyridine ring with a bromine atom at the 3-position and a sulfonyl fluoride group at the 4-position .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature .Mécanisme D'action

Target of Action

Sulfonyl fluoride compounds are generally known to interact with various enzymes and receptors in the body, modifying their function .

Mode of Action

It’s known that sulfonyl fluoride compounds can act as electrophiles, reacting with nucleophilic amino acid residues in proteins, leading to changes in protein function .

Biochemical Pathways

The compound’s potential to modify proteins suggests it could influence a variety of biochemical pathways depending on the specific proteins it interacts with .

Pharmacokinetics

Like other small organic molecules, it’s likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in urine and feces .

Result of Action

Based on its potential to modify proteins, it could have a wide range of effects, potentially altering cellular signaling, enzyme activity, and other cellular processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 3-Bromopyridine-4-sulfonyl fluoride. For instance, its reactivity might be affected by the pH of the environment, and its stability could be influenced by temperature .

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 3-Bromopyridine-4-sulfonyl fluoride is its high reactivity and specificity for target enzymes and proteins. This makes it a valuable tool for studying enzyme mechanisms and developing new synthetic methods. However, its irreversible inhibition can also be a limitation, as it can result in the loss of enzymatic activity and potential toxicity.

Orientations Futures

The future directions for 3-Bromopyridine-4-sulfonyl fluoride include the development of new synthetic methods and the identification of new target enzymes and proteins. Additionally, there is a growing interest in the use of this compound as a tool for studying protein-protein interactions and protein folding. Further research is needed to fully understand the potential applications of this compound in various fields of scientific research.

Conclusion

In conclusion, this compound is a valuable tool for scientific research, with applications in various fields, including pharmaceuticals, agrochemicals, and materials science. Its high reactivity and specificity make it a valuable tool for studying enzyme mechanisms and developing new synthetic methods. However, its irreversible inhibition can also be a limitation, and further research is needed to fully understand its potential applications.

Méthodes De Synthèse

The synthesis of 3-Bromopyridine-4-sulfonyl fluoride involves the reaction of 3-bromopyridine with sulfonyl chloride in the presence of a base catalyst. The reaction takes place at room temperature and yields the desired product in high purity. Several modifications to this method have been reported, including the use of different catalysts and solvents.

Applications De Recherche Scientifique

3-Bromopyridine-4-sulfonyl fluoride has been widely used as a reagent in various chemical reactions, including the synthesis of pharmaceuticals, agrochemicals, and materials science. It has also been used as a labeling agent in mass spectrometry and as a protein modification reagent. Additionally, it has been used in the development of new synthetic methods and as a tool for studying enzyme mechanisms.

Safety and Hazards

Propriétés

IUPAC Name |

3-bromopyridine-4-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrFNO2S/c6-4-3-8-2-1-5(4)11(7,9)10/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HASYIRVLOUAZOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1S(=O)(=O)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrFNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-bromobenzyl)-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2458576.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2458577.png)

![1-[3-(Furan-2-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-(2-hydroxyethylamino)ethanone](/img/structure/B2458586.png)

![5-(6-(Trifluoromethyl)pyridin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2458588.png)

![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}cyclopropanesulfonamide](/img/structure/B2458589.png)

![tert-butyl 3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidine-1-carboxylate](/img/structure/B2458592.png)

![methyl N-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]carbamate](/img/structure/B2458597.png)